molecular formula C12H11FOS B7869851 3-Fluorophenyl-(5-methyl-2-thienyl)methanol

3-Fluorophenyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7869851
M. Wt: 222.28 g/mol
InChI Key: JAPXKMNUVUKIMN-UHFFFAOYSA-N
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Description

3-Fluorophenyl-(5-methyl-2-thienyl)methanol is an organic compound that features a fluorophenyl group and a thienyl group connected via a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 5-methyl-2-thiophenemethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually refluxed for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major product is 3-Fluorophenyl-(5-methyl-2-thienyl)ketone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-Fluorophenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluorophenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenyl-(5-methyl-2-thienyl)ketone
  • 3-Fluorophenyl-(5-methyl-2-thienyl)ethanol
  • 3-Fluorophenyl-(5-methyl-2-thienyl)amine

Uniqueness

3-Fluorophenyl-(5-methyl-2-thienyl)methanol is unique due to the presence of both a fluorophenyl group and a thienyl group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3-fluorophenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FOS/c1-8-5-6-11(15-8)12(14)9-3-2-4-10(13)7-9/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPXKMNUVUKIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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